N1,N2-Bis(2-(diethylamino)ethyl)oxalamide
Overview
Description
N,N’-bis[2-(diethylamino)ethyl]oxamide is a chemical compound with the molecular formula C14H30N4O2 It is known for its unique structure, which includes two diethylaminoethyl groups attached to an oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(diethylamino)ethyl]oxamide typically involves the reaction of oxalyl chloride with diethylaminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Oxalyl Chloride Reaction: Oxalyl chloride is reacted with diethylaminoethylamine in the presence of a base such as triethylamine. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N,N’-bis[2-(diethylamino)ethyl]oxamide.
Industrial Production Methods
Industrial production of N,N’-bis[2-(diethylamino)ethyl]oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include distillation and crystallization to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(diethylamino)ethyl]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The diethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxamide derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxamide derivatives with new functional groups.
Scientific Research Applications
N,N’-bis[2-(diethylamino)ethyl]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(diethylamino)ethyl]oxamide involves its interaction with molecular targets through its diethylamino groups. These groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxamide backbone provides stability and rigidity to the compound, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[2-(dimethylamino)ethyl]oxamide: Similar structure but with dimethylamino groups instead of diethylamino groups.
N,N’-bis[2-(diethylamino)ethyl]urea: Similar structure but with a urea backbone instead of an oxamide backbone.
Uniqueness
N,N’-bis[2-(diethylamino)ethyl]oxamide is unique due to its specific diethylaminoethyl groups, which provide distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
N,N'-bis[2-(diethylamino)ethyl]oxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O2/c1-5-17(6-2)11-9-15-13(19)14(20)16-10-12-18(7-3)8-4/h5-12H2,1-4H3,(H,15,19)(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBJZFVHGHXOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969382 | |
Record name | N~1~,N~2~-Bis[2-(diethylamino)ethyl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-13-3 | |
Record name | NSC13707 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~2~-Bis[2-(diethylamino)ethyl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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